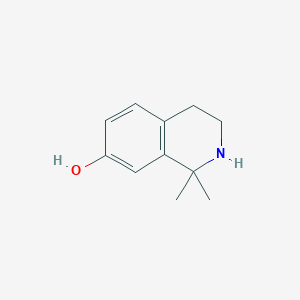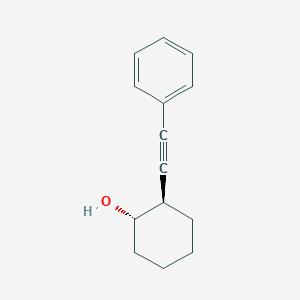
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a phenylethynyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Formation of the Cyclohexane Ring: Cyclohexanone undergoes a reaction with phenylacetylene in the presence of a suitable catalyst, such as a palladium complex, to form the phenylethynyl-substituted cyclohexane.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position, yielding this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted phenylethynyl-cyclohexanols
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylethynyl moiety play crucial roles in its binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-(2-phenylethynyl)cyclohexan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
2-phenylethynylcyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Phenylethynylcyclohexane: A compound with a similar phenylethynyl group but without the hydroxyl group.
Uniqueness: (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the phenylethynyl group and the hydroxyl group in a defined chiral configuration makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16O |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-9H2/t13-,14+/m1/s1 |
InChI-Schlüssel |
LRCKFGSKDQTZAQ-KGLIPLIRSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(C(C1)C#CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



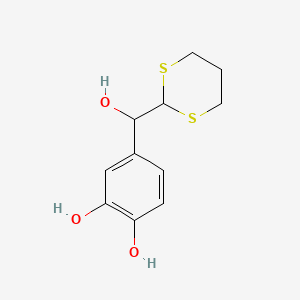

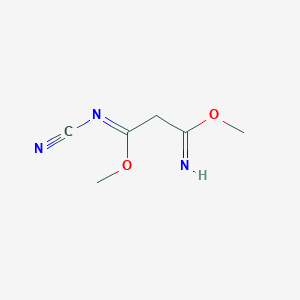

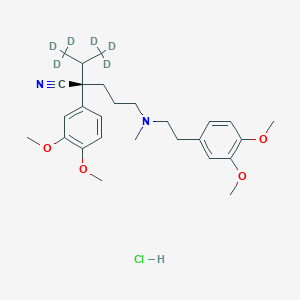

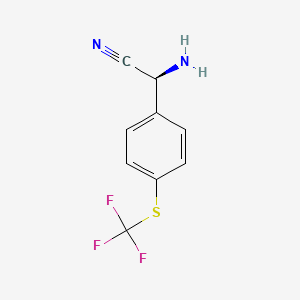

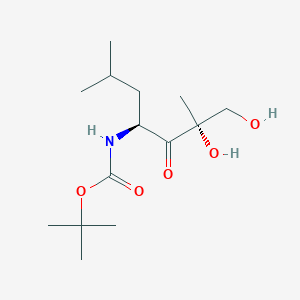
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)


